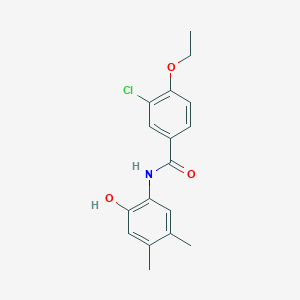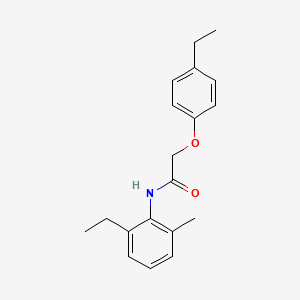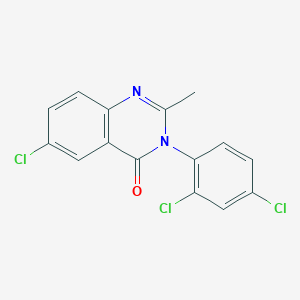
3-chloro-4-ethoxy-N-(2-hydroxy-4,5-dimethylphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-4-ethoxy-N-(2-hydroxy-4,5-dimethylphenyl)benzamide is a chemical compound that has gained significant interest in the scientific research community due to its potential applications in the field of medicine. This compound is commonly referred to as CEHDB and is known for its unique chemical properties that make it suitable for various applications.
Mecanismo De Acción
The mechanism of action of CEHDB involves the inhibition of the Akt/mTOR signaling pathway. This pathway is involved in the regulation of various cellular processes, including cell growth, proliferation, and survival. By inhibiting this pathway, CEHDB can induce apoptosis in cancer cells and prevent their growth and proliferation.
Biochemical and Physiological Effects:
CEHDB has been found to have various biochemical and physiological effects. Studies have shown that CEHDB can induce apoptosis in cancer cells by activating caspase-3 and caspase-9, which are enzymes involved in the programmed cell death process. CEHDB has also been found to inhibit the expression of various proteins involved in cancer cell growth and proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of CEHDB is its ability to inhibit the growth of cancer cells, making it a potential treatment for various types of cancer. However, CEHDB has some limitations in lab experiments, such as its low solubility in water, which can make it challenging to administer in vivo.
List of
Direcciones Futuras
1. Investigating the potential of CEHDB as a treatment for other diseases such as inflammatory bowel disease.
2. Developing more efficient synthesis methods for CEHDB to improve its availability for research purposes.
3. Studying the pharmacokinetics and pharmacodynamics of CEHDB to determine its efficacy and safety in humans.
4. Investigating the potential of CEHDB as a combination therapy with other anti-cancer drugs.
5. Developing CEHDB analogs with improved solubility and bioavailability for better in vivo administration.
Conclusion:
In conclusion, CEHDB is a promising chemical compound that has potential applications in the field of medicine. Its ability to inhibit the growth of cancer cells and its anti-inflammatory properties make it a potential treatment for various diseases. Further research is needed to explore its full potential and develop more efficient methods for its synthesis and administration.
Métodos De Síntesis
The synthesis of CEHDB involves the reaction of 3-chloro-4-ethoxybenzoic acid with 2-hydroxy-4,5-dimethylbenzylamine in the presence of a coupling agent like N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide. The reaction results in the formation of CEHDB, which can be purified through recrystallization.
Aplicaciones Científicas De Investigación
CEHDB has been extensively studied for its potential applications in the field of medicine. One of the significant applications of CEHDB is in the treatment of cancer. Studies have shown that CEHDB can inhibit the growth of cancer cells by inducing apoptosis or programmed cell death. CEHDB has also been found to have anti-inflammatory properties, making it a potential treatment for various inflammatory diseases.
Propiedades
IUPAC Name |
3-chloro-4-ethoxy-N-(2-hydroxy-4,5-dimethylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO3/c1-4-22-16-6-5-12(9-13(16)18)17(21)19-14-7-10(2)11(3)8-15(14)20/h5-9,20H,4H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCZIGJRICXOUMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=C(C=C(C(=C2)C)C)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetyl]-5H-dibenzo[b,f]azepine](/img/structure/B5748046.png)
![cyclopropyl{1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-indol-3-yl}methanone](/img/structure/B5748049.png)
![2-oxo-2-phenylethyl naphtho[2,1-b]furan-2-carboxylate](/img/structure/B5748053.png)
![4-({[(4-chlorobenzyl)thio]acetyl}amino)benzoic acid](/img/structure/B5748059.png)
![2-[(4,5-dimethoxy-2-nitrobenzyl)(propyl)amino]ethanol](/img/structure/B5748061.png)

![2-[(4-methyl-2-pyrimidinyl)thio]-N-1-naphthylacetamide](/img/structure/B5748081.png)
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-6-methyl-2-pyridinamine](/img/structure/B5748083.png)
![N-(2-methyl-3-nitrophenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5748088.png)




